molecular formula C14H14N4O B2742540 N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1706079-75-5

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide

Cat. No.: B2742540
CAS No.: 1706079-75-5
M. Wt: 254.293
InChI Key: KIRKVICCMRZCNM-UHFFFAOYSA-N
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Description

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family

Mechanism of Action

Target of Action

Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .

Mode of Action

Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .

Biochemical Pathways

The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[4,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of substituted pyrido[4,3-d]pyrimidines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKVICCMRZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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